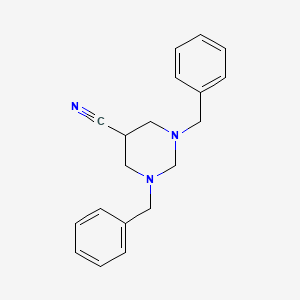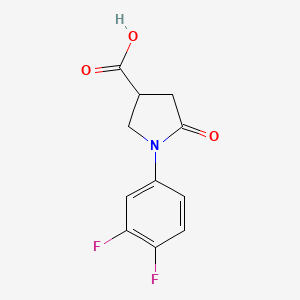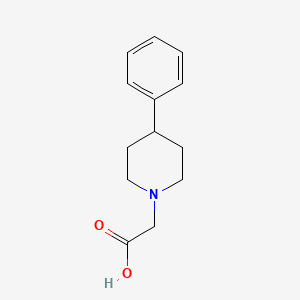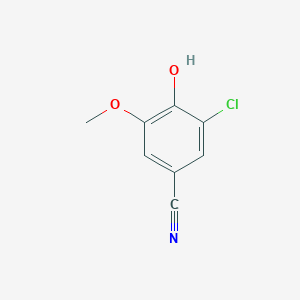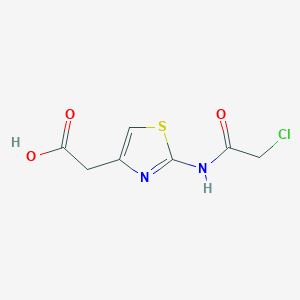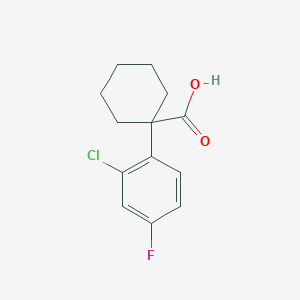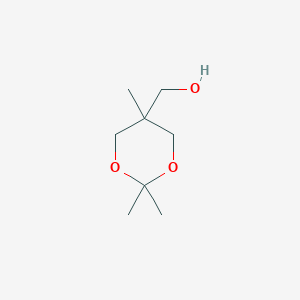
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Descripción general
Descripción
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (5-HM-TMD) is an organic compound that has been used in a variety of scientific applications, including laboratory experiments and research. 5-HM-TMD is a derivative of the widely used 2,2,5-trimethyl-1,3-dioxane (TMD). It is a highly versatile compound that can be used in a variety of ways, and its unique properties make it an ideal choice for many scientific experiments.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Nanocomposites
One study discusses the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its derivative octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane (OMPS) through hydrosilylation reactions. OMPS serves as a precursor for UV/vis curable organic/inorganic nanocomposites, illustrating the potential for related compounds to contribute to nanocomposite material development (Zhang & Laine, 2000).
Conversion to Valuable Chemical Intermediates
Another study showcases the conversion of high fructose corn syrup (HFCS) to 5-hydroxymethylfurfural (HMF), a precursor for various chemical intermediates, using a commercially viable process. This demonstrates the role of similar compounds in producing chemical intermediates from renewable resources (Jeong et al., 2013).
Metal Ion Interaction Studies
Research on the conformational behavior of 5-carboxy- and 5-hydroxy-1,3-dioxanes in the presence of various metal ions sheds light on the interaction between dioxane derivatives and metal ions, which is crucial for understanding their potential applications in catalysis and material science (Vázquez-Hernández et al., 2004).
Polymer Synthesis
A study on the synthesis of poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate) from 2-ethyl-2-hydroxymethyltrimethylene carbonate highlights the potential of dioxane derivatives in polymer science, particularly in creating polymers with specific properties for industrial and medical applications (Kühling et al., 1991).
Catalysis and Biofuel Production
Studies on the synthesis of HMF from fructose and its conversion to fuel precursors underscore the importance of dioxane derivatives in catalysis and biofuel production. These studies illustrate the role of catalysts in facilitating the conversion of biomass-derived intermediates to valuable chemicals and fuels (Aellig & Hermans, 2012; Seemala et al., 2017).
Propiedades
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
CAS RN |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)

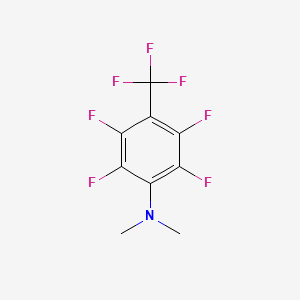
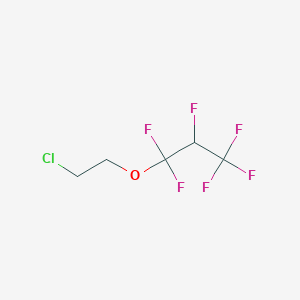
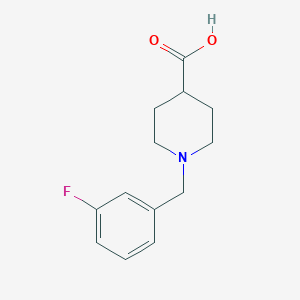

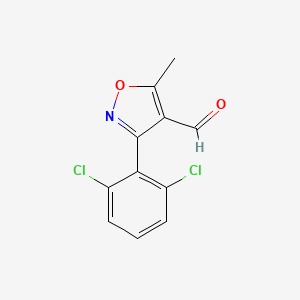
![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)
